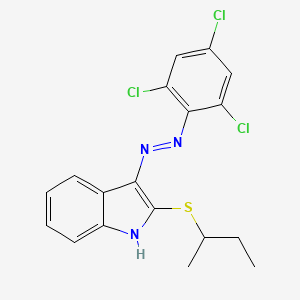

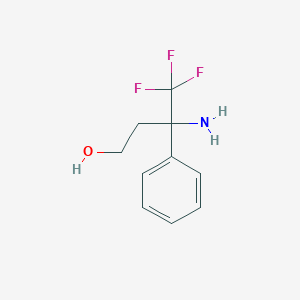

N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

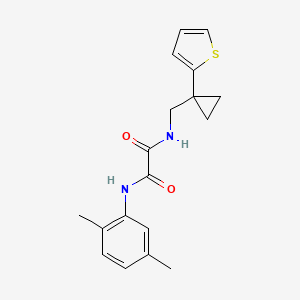

The compound “N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide” is a complex organic molecule. It contains a benzodioxol group, a benzothiophene group, and a carboxamide group . These groups are common in many pharmaceuticals and could suggest a variety of potential uses.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR, IR spectroscopy, and X-ray crystallography.Chemical Reactions Analysis

The chemical reactions of this compound would depend on its exact structure and the conditions under which it is used. Similar compounds have been evaluated for their anticancer activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These properties could be determined using various analytical techniques .Applications De Recherche Scientifique

Cyclooxygenase (COX) Inhibition

This compound has been studied for its potential as a COX inhibitor. COX enzymes are crucial in the biosynthesis of prostaglandins, which play significant roles in inflammation and pain . By inhibiting COX, this compound could be useful in developing new anti-inflammatory drugs that could treat conditions like arthritis and rheumatism.

Cytotoxicity Against Cancer Cells

Research has indicated that derivatives of benzodioxole, which is part of this compound’s structure, exhibit cytotoxic activity against cancer cell lines, such as cervical carcinoma cells (HeLa) . This suggests that the compound could be explored further for its potential use in cancer therapy.

Neurotransmitter Reuptake Inhibition

Compounds with a benzodioxole moiety have been shown to interact with monoaminergic systems, inhibiting the reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine . This property could be harnessed for the development of new treatments for disorders related to neurotransmitter imbalance, such as depression or ADHD.

Analytical Chemistry Applications

While not directly related to the compound , similar compounds are used in analytical chemistry for method development, such as in the analysis of liposomes or per- and polyfluorinated alkyl substances (PFAS) using techniques like HPLC and LC-MS/MS . This compound could potentially be used as a standard or reference in such analyses.

Microbiome Research

Benzodioxole derivatives are also relevant in microbiome research. They can be used to profile microbial content in complex samples, which is essential for pathogen detection and evaluating microbial status in response to treatments . This application is crucial in both clinical and environmental microbiology.

Orientations Futures

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4S/c1-22-11-3-4-12-15(7-11)25-17(16(12)19)18(21)20-8-10-2-5-13-14(6-10)24-9-23-13/h2-7H,8-9H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZJPJFXGFQAQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC3=CC4=C(C=C3)OCO4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2921067.png)

![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B2921072.png)

![7-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2921073.png)

![N-(4-ethoxyphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2921082.png)

![N-(3-chloro-4-methoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2921084.png)